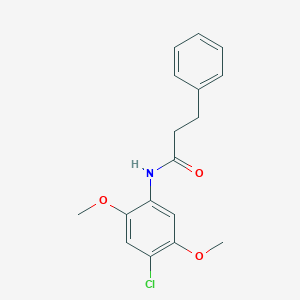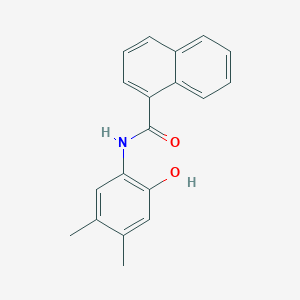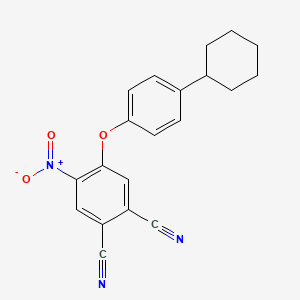
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-C-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe family of compounds. This compound is a potent hallucinogen that has gained popularity among recreational drug users. However, the focus of
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of several other compounds, including LSD and psilocybin. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide are not well studied, but it is believed to have similar effects to other hallucinogenic compounds. These effects include altered perception, mood, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has also been reported to cause vasoconstriction, which may contribute to its cardiovascular effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its potency. The compound is highly potent, which allows for smaller doses to be used in experiments. However, this also poses a risk for toxicity and overdose. Another limitation is the lack of research on the compound, which makes it difficult to fully understand its effects and potential risks.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in hallucinogenic effects. Additionally, more research is needed to fully understand the risks and potential toxicity of the compound.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxyphenethylamine, which is reacted with 4-chlorobenzaldehyde to form 4-chloro-2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves acylation of the amine with 3-phenylpropanoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide has been used in several scientific research studies to investigate its effects on the central nervous system. One study found that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. Another study investigated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide on the activity of dopamine neurons in the brain. The results showed that N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide increases the firing rate of dopamine neurons, which may contribute to its reinforcing effects.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMBSWIQZSIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)


![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)


![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)